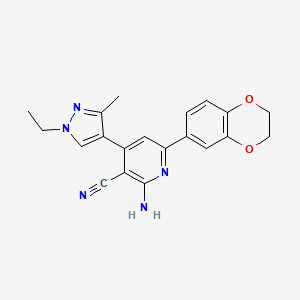![molecular formula C13H21N3OS2 B5304559 N-[5-(sec-butylthio)-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide](/img/structure/B5304559.png)
N-[5-(sec-butylthio)-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[5-(sec-butylthio)-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide, also known as SB-216763, is a small molecule inhibitor of glycogen synthase kinase-3 (GSK-3). GSK-3 is a key enzyme involved in multiple cellular processes, including glycogen metabolism, cell cycle regulation, and apoptosis. SB-216763 has been extensively studied for its potential applications in scientific research, particularly in the fields of neuroscience and cancer biology.
作用机制
N-[5-(sec-butylthio)-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide inhibits GSK-3 by binding to the ATP-binding site of the enzyme. This prevents the phosphorylation of downstream substrates, such as glycogen synthase and beta-catenin, which are involved in various cellular processes.
Biochemical and Physiological Effects
N-[5-(sec-butylthio)-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide has been shown to have a variety of biochemical and physiological effects, depending on the cell type and experimental conditions. It has been shown to regulate glycogen metabolism, cell cycle progression, apoptosis, and gene expression.
实验室实验的优点和局限性
One advantage of using N-[5-(sec-butylthio)-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide in lab experiments is its specificity for GSK-3 inhibition. This allows for the investigation of the specific role of GSK-3 in various cellular processes, without the potential confounding effects of non-specific inhibitors.
However, one limitation of using N-[5-(sec-butylthio)-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide is its potential off-target effects. It has been shown to inhibit other kinases, such as cyclin-dependent kinase 2 and protein kinase C, at high concentrations. Additionally, its effects may vary depending on the cell type and experimental conditions.
未来方向
For the use of N-[5-(sec-butylthio)-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide include investigating its role in neurodegenerative diseases, cancer treatment, and stem cell proliferation and differentiation.
合成方法
N-[5-(sec-butylthio)-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide can be synthesized through a multi-step process involving the reaction of various reagents and solvents. The exact synthesis method may vary depending on the specific laboratory and equipment used. However, the general process involves the preparation of intermediate compounds, such as 5-(sec-butylthio)-1,3,4-thiadiazole, which is then reacted with cyclohexanecarboxylic acid to produce N-[5-(sec-butylthio)-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide.
科学研究应用
N-[5-(sec-butylthio)-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide has been widely used in scientific research as a tool to investigate the role of GSK-3 in various cellular processes. It has been shown to have potential applications in the fields of neuroscience, cancer biology, and regenerative medicine.
In neuroscience, N-[5-(sec-butylthio)-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide has been used to study the role of GSK-3 in neuronal development and function. It has been shown to promote neuronal survival and differentiation, as well as enhance synaptic plasticity and memory formation.
In cancer biology, N-[5-(sec-butylthio)-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide has been studied for its potential as a therapeutic agent. It has been shown to inhibit the growth and proliferation of cancer cells, as well as induce apoptosis and sensitize cancer cells to chemotherapy.
In regenerative medicine, N-[5-(sec-butylthio)-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide has been used to enhance the differentiation and proliferation of stem cells. It has been shown to promote the differentiation of embryonic stem cells into neuronal and cardiac cell types, as well as enhance the proliferation of adult neural stem cells.
属性
IUPAC Name |
N-(5-butan-2-ylsulfanyl-1,3,4-thiadiazol-2-yl)cyclohexanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N3OS2/c1-3-9(2)18-13-16-15-12(19-13)14-11(17)10-7-5-4-6-8-10/h9-10H,3-8H2,1-2H3,(H,14,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NITKILLIEAWUHH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)SC1=NN=C(S1)NC(=O)C2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N3OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[5-(butan-2-ylsulfanyl)-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![ethyl 5-(2-ethoxyphenyl)-7-methyl-3-oxo-2-(2-thienylmethylene)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5304478.png)
![1-(3-chlorophenyl)-6,7-dimethoxy-2-[3-(2-nitrophenyl)-2-propen-1-yl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5304484.png)
![2-[3-(4-chloro-2-methylbenzoyl)piperidin-1-yl]-N-(1-methyl-1H-pyrazol-4-yl)acetamide](/img/structure/B5304489.png)
![1-(1,3-benzodioxol-5-yl)-3-[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]-2,5-pyrrolidinedione](/img/structure/B5304493.png)
![N-[4-(acetylamino)phenyl]-1-piperidinecarboxamide](/img/structure/B5304495.png)



![N-[2-(1-azepanyl)-2-phenylethyl]-1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5304531.png)
![N-(2-fluorophenyl)-N'-[4-(1-pyrrolidinylcarbonyl)phenyl]urea](/img/structure/B5304537.png)
![5-({3-[2-(4-fluorophenyl)ethyl]-1-piperidinyl}carbonyl)-1-methyl-2(1H)-pyridinone](/img/structure/B5304548.png)
![1-allyl-4-[(4-bromophenyl)acetyl]piperazine](/img/structure/B5304550.png)
![N-[1-(2-hydroxy-1-naphthyl)-3-phenyl-2-propen-1-yl]-3-methoxybenzamide](/img/structure/B5304563.png)
![N-ethyl-N-[(3-{[2-(1,3-thiazol-2-yl)pyrrolidin-1-yl]carbonyl}pyrazolo[1,5-a]pyrimidin-6-yl)methyl]ethanamine](/img/structure/B5304567.png)